molecular formula C24H20N2O4 B3744368 N,N'-bis(3-acetylphenyl)isophthalamide

N,N'-bis(3-acetylphenyl)isophthalamide

Cat. No.: B3744368
M. Wt: 400.4 g/mol
InChI Key: AJEVNHOICJKLCB-UHFFFAOYSA-N
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Description

N,N'-bis(3-acetylphenyl)isophthalamide is a symmetric aromatic amide derivative featuring an isophthaloyl core substituted with 3-acetylphenyl groups at both nitrogen atoms. This compound is primarily utilized in polymer chemistry due to its rigid aromatic structure and acetyl functional groups, which influence thermal stability and molecular packing . Its synthesis typically involves condensation reactions between isophthaloyl chloride and 3-acetylaniline derivatives, yielding a high-purity product suitable for advanced material applications.

Properties

IUPAC Name

1-N,3-N-bis(3-acetylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-15(27)17-6-4-10-21(13-17)25-23(29)19-8-3-9-20(12-19)24(30)26-22-11-5-7-18(14-22)16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEVNHOICJKLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Isophthalamides

Substituent-Driven Functional Diversity

Isophthalamides exhibit diverse properties based on substituents attached to the phenyl rings. Below is a comparative analysis of N,N'-bis(3-acetylphenyl)isophthalamide with key analogues:

Chelating Agents
  • N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI): Substituents: Mercaptoethyl (-CH₂SH) groups. Function: Acts as a heavy metal chelator (Hg²⁺, Pb²⁺, Cd²⁺) due to thiol coordination . Applications: Investigated in clinical trials for mercury detoxification . Contrast: Unlike NBMI, this compound lacks thiols and cannot chelate metals effectively. Its acetyl groups instead enhance rigidity in polymers .
Biomedical Contrast Agents
  • 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: Substituents: Hydrophilic dihydroxypropyl (-CH₂CH(OH)CH₂OH) groups. Function: Intermediate in non-ionic X-ray contrast agents (e.g., iohexol) due to high water solubility . Contrast: The acetylphenyl groups in the target compound are hydrophobic, making it unsuitable for medical imaging but ideal for hydrophobic polymer matrices .
Polymer Building Blocks
  • N,N′-bis(4′-amino-4-biphenylene)-isophthalamide: Substituents: Aromatic amino-biphenylene groups. Function: Used in polyamideimides (PAIs) with tight chain packing (d-spacing ~4.4 Å) and high thermal stability .
  • N,N'-bis(3-hydroxypropyl)isophthalamide :

    • Substituents : Hydroxypropyl (-CH₂CH₂CH₂OH) groups.
    • Function : Enhances hydrogen bonding in polyester resins, improving mechanical strength .
    • Contrast : Acetylphenyl groups eliminate hydrogen-bonding capacity but introduce steric bulk, favoring rigid, amorphous polymers .
Coordination Chemistry
  • N,N'-1,3-bis(4-methylpyridin-2-yl)isophthalamide (4-MPI): Substituents: Methylpyridyl groups. Function: Forms metal complexes via pyridine nitrogen coordination . Contrast: Acetylphenyl groups lack lone pairs for metal coordination, directing the compound toward non-coordinating applications like organic synthesis or catalysis .

Structural and Functional Data Table

Compound Name Substituents Key Properties Applications Reference
This compound 3-acetylphenyl High rigidity, thermal stability Polymer synthesis
NBMI 2-mercaptoethyl Heavy metal chelation Detoxification therapies
5-Amino-N,N'-bis(dihydroxypropyl) dihydroxypropyl Water solubility X-ray contrast agents
N,N′-bis(4′-amino-biphenylene) amino-biphenylene Tight chain packing (d = 4.4 Å) High-temperature polymers
N,N'-bis(3-hydroxypropyl) hydroxypropyl Hydrogen bonding Polyester resins
4-MPI 4-methylpyridin-2-yl Metal coordination Supramolecular chemistry

Research Findings and Trends

  • Thermal Stability : Aromatic substituents (e.g., acetylphenyl, biphenylene) enhance thermal resistance compared to aliphatic or hydrophilic groups .
  • Solubility : Hydrophilic substituents (dihydroxypropyl) improve aqueous solubility, whereas acetylphenyl groups necessitate organic solvents .
  • Biological Activity: Thiol- or amino-containing isophthalamides dominate biomedical applications, while acetylated variants are confined to material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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